molecular formula C16H15ClN2O3S2 B6536598 5-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide CAS No. 1058468-71-5

5-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide

Cat. No.: B6536598
CAS No.: 1058468-71-5
M. Wt: 382.9 g/mol
InChI Key: PUDAAROYNHTFKG-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . Indole derivatives are important in the treatment of various disorders in the human body, including cancer cells and microbes .


Synthesis Analysis

The synthesis of indole derivatives has been a focus of the chemical community due to the importance of this significant ring system . Various methods have been investigated for the construction of indoles as a moiety in selected alkaloids .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies depending on the specific derivative. For example, the molecular formula of 2,3-dihydro-1H-indole is C8H9N .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. Indole is known as benzopyrrole and contains a benzenoid nucleus. It is aromatic in nature due to its 10 π-electrons .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological activity. For example, some indole derivatives have shown antiviral activity .

Future Directions

The future directions of research into indole derivatives are promising. There is potential for the exploration of newer therapeutic possibilities due to the diverse biological activities of indole derivatives .

Properties

IUPAC Name

5-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S2/c17-14-5-6-15(23-14)24(21,22)18-12-4-3-10-7-8-19(13(10)9-12)16(20)11-1-2-11/h3-6,9,11,18H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDAAROYNHTFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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